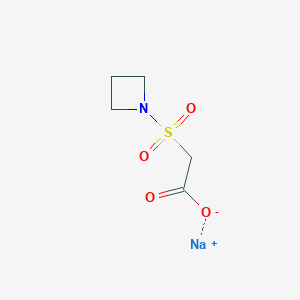![molecular formula C21H17ClN4O2 B2741125 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1260925-06-1](/img/structure/B2741125.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a compound with distinct structural attributes that render it significant in both organic chemistry and various applied sciences. Its unique framework encompasses a combination of heterocyclic elements with aromatic and amide functionalities, suggesting its potential for diverse reactivities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide generally follows multi-step organic synthesis protocols:
Formation of 1,2,4-Oxadiazole Ring: : Starting with 3-chlorobenzohydrazide, a cyclization reaction using acyl chlorides under dehydrating conditions forms the 1,2,4-oxadiazole core.
Construction of Pyrrole Ring: : The 1,2,4-oxadiazole intermediate undergoes a reaction with pyrrole precursors, facilitated by acid catalysts to introduce the pyrrolyl group.
Acetamide Addition: : The final step involves coupling the pyrrolyl oxadiazole with 2-methylphenyl acetamide using amide bond-forming reagents such as EDCI in the presence of base, ensuring the integrity and correct configuration of the molecule.
Industrial Production Methods: On an industrial scale, these reactions are scaled up by optimizing conditions for yield and purity:
Batch or Continuous Flow Reactors: : Utilized to control temperature, pressure, and reactant concentration.
Purification: : Post-reaction mixtures are subjected to chromatographic or recrystallization techniques to isolate the pure product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: : The aromatic and heterocyclic regions can undergo electrophilic aromatic substitution reactions.
Reduction: : Reduction of the oxadiazole ring yields amines, while the aromatic ring can be hydrogenated.
Substitution: : Nucleophilic and electrophilic substitution reactions at the chlorophenyl and pyrrole rings modify the compound's properties.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Various halides, acids, and bases depending on the desired substitutions.
Oxidation Products: : Phenols and quinones.
Reduction Products: : Amines and reduced aromatic rings.
Substitution Products: : Various substituted analogs of the initial compound, potentially with modified biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Biology Potential probe for investigating biological pathways due to its diverse reactivity. Medicine May serve as a lead compound for drug discovery, particularly for neurological or inflammatory disorders. Industry Could be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mécanisme D'action
Mechanism: The compound can interact with biological targets through hydrogen bonding, van der Waals forces, and pi-pi interactions. Molecular Targets and Pathways
Enzymes: : Can inhibit or modulate enzyme activities.
Receptors: : Potential to bind to and activate or inhibit receptors in the nervous system or immune cells.
Comparaison Avec Des Composés Similaires
Unique Features:
Combination of oxadiazole and pyrrole rings with an amide linkage.
Specific substituents contributing to its unique reactivity profile. Similar Compounds
2-{2-[1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide: Lacks the 3-chlorophenyl substitution.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide: Differs in the positioning of the methyl group.
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKKQSGVCZMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)

![3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B2741052.png)
![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2741053.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)


![3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2741062.png)

